

An In-depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol

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Compound of Interest

Compound Name: (3-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No.: B1279686

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a halogenated and methoxy-substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for diverse biological activities. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Notably, pyridine-based structures are integral to numerous pharmacologically active agents, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(3-bromo-6-methoxypyridin-2-yl)methanol**.

Chemical Identity and Structure

The IUPAC name for the compound is **(3-bromo-6-methoxypyridin-2-yl)methanol**. Its chemical structure is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions with a hydroxymethyl, a bromo, and a methoxy group, respectively.

Chemical Structure:

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Figure 1: Chemical structure of **(3-Bromo-6-methoxypyridin-2-yl)methanol**.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-bromo-6-methoxypyridin-2-yl)methanol** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	(3-bromo-6-methoxypyridin-2-yl)methanol	N/A
CAS Number	623942-84-7	[1]
Molecular Formula	C ₇ H ₈ BrNO ₂	[2]
Molecular Weight	218.05 g/mol	[2]
Boiling Point	282.658 °C at 760 mmHg	[2]
Appearance	Inferred to be a solid or liquid at room temperature	N/A

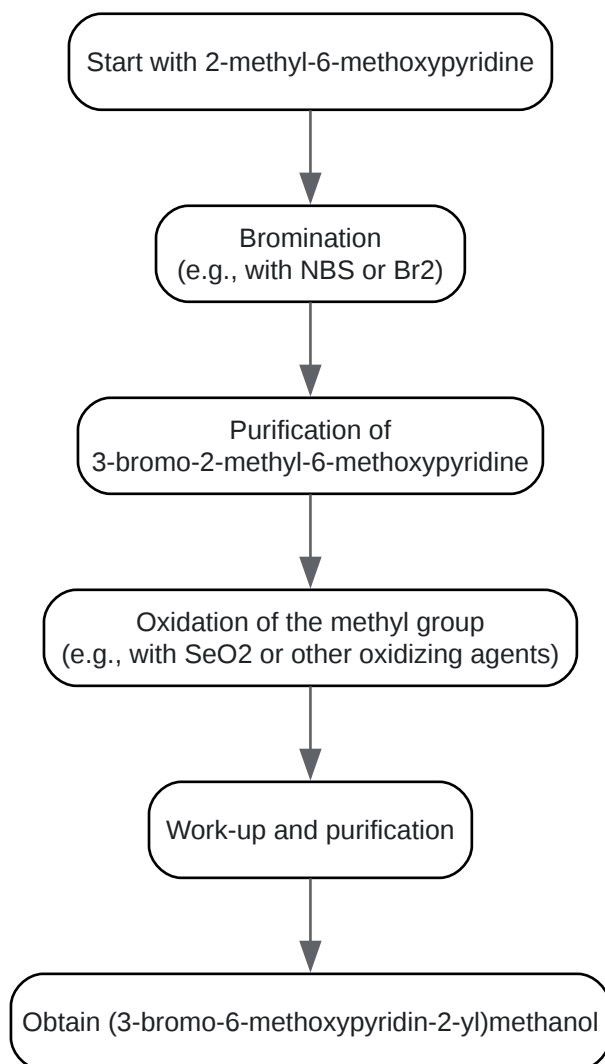
Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **(3-bromo-6-methoxypyridin-2-yl)methanol** is not readily available in the public domain, a plausible synthetic route can be inferred from the chemical literature on related pyridine derivatives. A common strategy for the synthesis of such compounds involves the functionalization of a pre-existing pyridine ring.

Hypothetical Experimental Protocol:

A potential synthesis could involve the selective bromination and subsequent hydroxymethylation of a suitable methoxypyridine precursor. For instance, starting from a 6-methoxypicoline, a bromination step could introduce the bromine atom at the 3-position, followed by oxidation of the methyl group to a hydroxymethyl group.

Logical Workflow for a Potential Synthesis:



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Figure 2: A logical workflow for a potential synthesis of **(3-bromo-6-methoxypyridin-2-yl)methanol**.

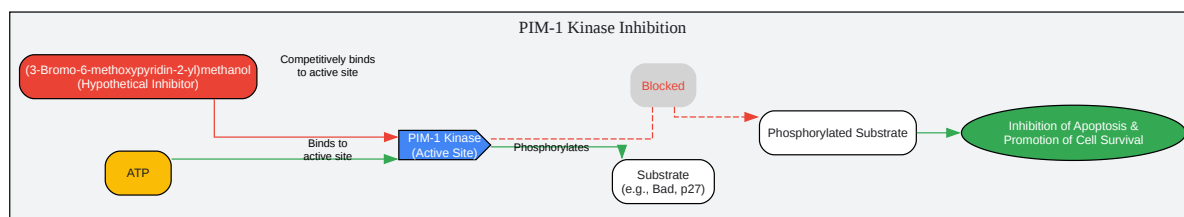
Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **(3-bromo-6-methoxypyridin-2-yl)methanol** is limited, the pyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

PIM-1 Kinase Inhibition:

One of the prominent kinase families targeted by pyridine derivatives is the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases involved in cell survival and proliferation.[5] The inhibitory mechanism of many small molecules, including pyridine derivatives, often involves competitive binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

The general mechanism of PIM-1 kinase inhibition by a pyridine-based inhibitor is depicted in the following signaling pathway diagram.



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